Ammonium bromide

Description

Properties

IUPAC Name |

azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

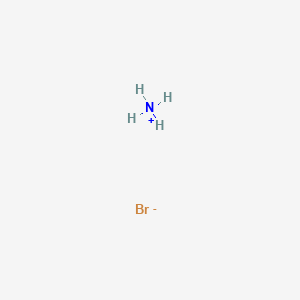

Canonical SMILES |

[NH4+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N, NH4Br | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035681 | |

| Record name | Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium bromide appears as white odorless crystals or granules that become yellow upon exposure to air. Sinks and mixes in water. (USCG, 1999), Dry Powder, Other Solid, White odorless solid; Slightly hygroscopic; Yellows slowly in air; [Merck Index] Colorless granules; [MSDSonline] | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bromide ((NH4)Br) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes 1007 °F (USCG, 1999), 396 °C (sublimation point), BP: 235 °C (in vacuum) | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 78.3 g/100 g water at 25 °C, Soluble in acetone, ether, ammonia, in water, 97 g/100 cc at 25 °C, 145.6 g/100 cc at 100 °C; in alcohol, 10 g/100 cc at 78 °C, Freely soluble in methanol, ethanol, acetone; slightly soluble in ether; practically insoluble in ethyl acetate | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.429 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.429 at 25 °C | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 mm Hg at 198.3 °C | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White tetragonal crystals, White crystals or granules, Colorless crystals or yellowish white powder | |

CAS No. |

12124-97-9 | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12124-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012124979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium bromide ((NH4)Br) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0JB3224WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Sublimes without melting (USCG, 1999), 542 °C (decomposes) | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ammonium (B1175870) Bromide from Ammonia (B1221849) and Bromine

Abstract

Ammonium bromide (NH₄Br) is an inorganic compound with significant applications in pharmaceuticals, photography, flame retardants, and chemical synthesis.[1][2][3] Its synthesis is a cornerstone of various industrial and laboratory processes. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from the direct reaction of ammonia and bromine, detailing reaction mechanisms, experimental protocols, and quantitative data. The document focuses on direct synthesis, synthesis via an iron bromide intermediate, and the use of reducing agents to control reactivity.

Introduction

This compound is a white, crystalline solid that is highly soluble in water.[1] It has a molecular weight of 97.94 g/mol , sublimes at 396 °C, and decomposes at 542 °C.[1] On exposure to air, it can gradually develop a yellow color due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[3][4][5] The synthesis of this compound can be achieved through several routes, most notably by the direct reaction of ammonia with either bromine or hydrobromic acid.[1] The direct reaction between ammonia and elemental bromine is a vigorous, exothermic process that can be challenging to control, often producing dense white smoke of solid this compound.[6][7] This guide explores the chemical principles and practical methodologies for managing this reaction to achieve high-purity this compound.

Synthesis Methodologies

There are three primary pathways for the synthesis of this compound using ammonia and bromine as foundational reagents.

-

Direct Reaction of Ammonia and Bromine: An industrially relevant method involving the direct combination of the two reactants in an aqueous solution.[1]

-

Synthesis via Iron Bromide Intermediate: A multi-step laboratory and industrial method where bromine is first reacted with iron, followed by treatment with ammonia.[2][8]

-

Controlled Reaction with Reducing Agents: A patented method designed to mitigate the violent nature of the direct reaction by using ammonium salts of weak acids as reducing agents.[7]

The overall chemical equation for the direct reaction is:

8NH₃ + 3Br₂ → 6NH₄Br + N₂ [6]

This reaction is an oxidation-reduction process where bromine oxidizes ammonia to nitrogen gas and is itself reduced to bromide ions.[9]

Methodology 1: Direct Aqueous Synthesis

This method is frequently employed on an industrial scale and involves carefully controlling the reaction between aqueous ammonia and elemental bromine.[1][10]

Experimental Protocol

The following protocol is adapted from a patented preparation method for a guaranteed reagent grade of this compound.[10]

-

Preparation of Ammonia Solution: Prepare an aqueous ammonia solution by introducing ammonia gas into distilled water. The pH should be controlled at 10-12 and the relative density at 18-22 °Bé.[10]

-

Reaction: Slowly add elemental bromine to the ammonia solution while stirring. The temperature of the reaction mixture should be maintained between 60-80 °C.[10]

-

pH Control: Continue to introduce ammonia gas until the pH of the solution reaches 7-8, which indicates the reaction endpoint.[10]

-

Impurity Removal: If bromate (B103136) and free bromine are present as impurities, raise the pH to 9 by adding more ammonia to remove the bromate. Subsequently, readjust the pH back to 7-8 using elemental bromine.[10]

-

Concentration and Crystallization: Heat the resulting clear solution to 150-170 °C to concentrate it. Stop heating when the relative density reaches 18-20 °Bé.[10]

-

Isolation and Drying: The this compound is crystallized from the hot solution, separated via a centrifuge, and subsequently dried to obtain the final high-purity product.[10]

Quantitative Parameters

| Parameter | Value | Source |

| Ammonia to Bromine Weight Ratio | 1 : 3.2-3.5 | [10] |

| Reaction Temperature | 60 - 80 °C | [10] |

| Final Reaction pH | 7 - 8 | [10] |

| Concentration Temperature | 150 - 170 °C | [10] |

| Final Solution Density | 18 - 20 °Bé | [10] |

Experimental Workflow Diagram

Caption: Workflow for the direct aqueous synthesis of this compound.

Methodology 2: Synthesis via Iron Bromide Intermediate

This method avoids the direct and potentially violent reaction of ammonia and bromine by first preparing iron(II) bromide, which then reacts smoothly with ammonia.[3][8] This procedure is common in laboratory settings.[1][11]

Experimental Protocol

The following laboratory-scale protocol is based on established chemical preparation methods.[11]

-

Prepare Iron(II) Bromide: Place iron wire (4 g) into a flask with warm water (50 ml). Gradually add bromine (9 g) to the flask under a loose plug. Stir the mixture intermittently until a greenish solution forms and the odor of bromine is no longer present. This indicates the formation of iron(II) bromide (FeBr₂).[11]

-

Filter: Filter the resulting iron(II) bromide solution to remove any unreacted iron.

-

Reaction with Ammonia: Pour the filtrate into a solution of concentrated ammonium hydroxide (B78521) (25 g) previously diluted with distilled water (50 ml). A precipitate of iron(II) hydroxide, Fe(OH)₂, will form. The reaction is: 2NH₃ + FeBr₂ + 2H₂O → 2NH₄Br + Fe(OH)₂.[1][8]

-

Heating and Filtration: Gently heat the reaction mixture for 30 minutes. Filter the hot solution to remove the precipitated iron hydroxide and wash the residue with additional hot water.[11]

-

Isolation: Evaporate the filtrate to yield crude this compound crystals.[11]

-

Recrystallization (Optional): If the crystals are not colorless, redissolve the crude product in a minimal amount of boiling distilled water. Make the solution slightly alkaline with ammonia water and boil for a few minutes. Filter the solution while hot and then evaporate to dryness to obtain pure, colorless crystals of this compound.[11]

Quantitative Parameters

| Reagent | Quantity | Source |

| Iron Wire | 4 g | [11] |

| Bromine | 9 g | [11] |

| Warm Water | 50 ml | [11] |

| Conc. Ammonium Hydroxide | 25 g | [11] |

| Dilution Water | 50 ml | [11] |

| Yield | Near-quantitative (>95%) | [1] |

Reaction Pathway Diagram

Caption: Reaction pathway for synthesis via an iron bromide intermediate.

Methodology 3: Controlled Synthesis with Reducing Agents

The direct reaction of ammonia and bromine is notoriously vigorous.[7] To enhance safety and control, particularly on a commercial scale, the reaction can be performed in the presence of a reducing agent that moderates the process. A patented method utilizes ammonium salts of weak, decomposable acids like carbonic or carbamic acid.[7]

Experimental Protocol

This protocol is adapted from a patented industrial process.[7]

-

Prepare Reactant Solution: Dissolve ammonium bicarbonate (75 kg) in water (120 L). Alternatively, ammonium carbamate (B1207046) can be used.

-

Introduce Bromine: Slowly introduce bromine (52 kg) into the solution over a period of 1 hour.

-

Temperature Control: Maintain the reaction temperature at 30-35 °C. For reactions involving ammonium carbamate, a much lower temperature of approximately -35 °C is specified.[7]

-

Endpoint Detection: Stop the addition of bromine when the solution develops a persistent straw color.

-

Gas Capture: The gases evolved during the reaction (primarily nitrogen and carbon dioxide) are passed through a washer containing an ammonia solution to capture any unreacted bromine, which can be recycled into a subsequent batch.[7]

-

Product Isolation: The final solution contains this compound, which can be recovered by crystallization.

Quantitative Parameters

| Parameter | Ammonium Bicarbonate Method | Ammonium Carbamate Method | Source |

| Reducing Agent | 75 kg | 35.2 kg | [7] |

| Water | 120 L | Not specified | [7] |

| Bromine | 52 kg | 52 kg | [7] |

| Temperature | 30 - 35 °C | ~ -35 °C | [7] |

| Efficiency | Stoichiometric (with gas capture) | Stoichiometric | [7] |

Logical Relationship Diagram

Caption: Logical diagram of the controlled synthesis using a reducing agent.

Comparison of Synthesis Methods

| Feature | Direct Aqueous Synthesis | Iron Intermediate Method | Reducing Agent Method |

| Reactivity | Highly exothermic, potentially violent | Moderate, well-controlled | Controlled, non-violent |

| Scalability | High (Industrial) | Moderate (Lab/Industrial) | High (Industrial) |

| Purity | High, requires pH control | High, requires filtration of Fe(OH)₂ | High |

| Safety Concerns | Violent reaction, requires strict temperature and addition control.[7] | Handling of bromine, standard lab precautions | Requires temperature control, but inherently safer than direct reaction. |

| Byproducts | Nitrogen gas | Iron(II) hydroxide (solid waste) | Nitrogen, Carbon Dioxide (gaseous) |

| Yield | High | Near-quantitative (>95%)[1] | Stoichiometric[7] |

Conclusion

The synthesis of this compound from ammonia and bromine can be accomplished through several effective methodologies. The choice of method depends on the desired scale, available equipment, and safety considerations.

-

Direct aqueous synthesis is an efficient industrial method but demands rigorous control of reaction parameters to manage its exothermicity.[10]

-

The iron bromide intermediate route offers a safer, more controlled process suitable for laboratory-scale preparations, effectively separating the handling of bromine from the final product formation step.[11]

-

The use of reducing agents like ammonium bicarbonate presents an innovative industrial solution that mitigates the hazards of the direct reaction, ensuring high efficiency and safety.[7]

Each method, when executed with precision, can yield high-purity this compound suitable for its diverse applications in research and industry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | BrH4N | CID 25514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What's the this compound ?-Twin International Co., Limited [chinabromides.com]

- 4. This compound | this compound Compound, this compound Powder Manufacturer in India [yogiintermediates.com]

- 5. This compound: Reactions,Characteristics,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 7. US3471251A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Before you continue to YouTube [consent.youtube.com]

- 10. CN103395802A - Preparation method of this compound guaranteed reagent - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Crystal Structure and Space Group of Ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic phases of ammonium (B1175870) bromide (NH4Br). The information is presented in a structured format to facilitate understanding and application in research and development, particularly within the pharmaceutical sciences where solid-state properties are critical.

Polymorphism of Ammonium Bromide

This compound is known to exhibit a rich polymorphism, transitioning between several distinct crystal structures under varying conditions of temperature and pressure. At least six different phases have been identified, each with a unique crystal system, space group, and lattice parameters. These phases are designated as Phase I, II, III, IV, V, and VI. The transitions between these phases are crucial for understanding the material's physical and chemical properties.

Crystallographic Data of this compound Phases

The crystallographic data for the known phases of this compound are summarized in the tables below. This data has been compiled from various X-ray and neutron diffraction studies.

Table 1: Crystal Structure Data for Temperature-Dependent Phases of this compound

| Phase | Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| I | > 411 | Cubic | Fm-3m | 6.9 | 6.9 | 6.9 | 90 | 90 | 90 |

| II | 235 - 411 | Cubic | Pm-3m | 4.05 | 4.05 | 4.05 | 90 | 90 | 90 |

| III | < 235 | Tetragonal | P4/nmm | 4.04 | 4.04 | 4.04 | 90 | 90 | 90 |

| IV | < 108 | Cubic | P-43m | 4.00 | 4.00 | 4.00 | 90 | 90 | 90 |

Note: The lattice parameters for some phases, particularly at the exact transition temperatures, may show slight variations in different literature sources.

Table 2: Crystal Structure Data for Pressure-Dependent Phases of this compound at Room Temperature

| Phase | Pressure (GPa) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| II | Ambient | Cubic | Pm-3m | 4.059 | 4.059 | 4.059 | 90 | 90 | 90 |

| IV | > 2.3 | Cubic | P-43m | - | - | - | 90 | 90 | 90 |

| V | > 6.5 | Tetragonal | P4/nmm | - | - | - | 90 | 90 | 90 |

| VI | > 57.8 | Monoclinic | P2₁/m | 3.275 | 3.105 | 4.622 | 90 | 93.206 | 90 |

Note: Dashes (-) indicate that specific lattice parameter values at the given pressure were not available in the searched literature.

Phase Transitions and Logical Relationships

The transitions between the different polymorphic forms of this compound are governed by temperature and pressure. The following diagram illustrates the logical relationship between the main phases.

Experimental Protocols

The determination of the crystal structure of this compound and its various phases has been primarily achieved through X-ray diffraction (XRD) and neutron diffraction techniques. Below are generalized methodologies for these key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is used to determine the precise atomic arrangement within a single crystal.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for SC-XRD can be grown by slow evaporation of a saturated aqueous solution at a constant temperature (e.g., 298 K). The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Crystal Mounting: A well-formed, clear crystal with dimensions typically in the range of 0.1 to 0.3 mm is selected and mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å or Cu-Kα radiation, λ = 1.54184 Å).

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

A series of diffraction images are collected by rotating the crystal through a range of angles. Data collection strategy is optimized to ensure a high completeness and redundancy of the data.

-

-

Data Processing and Structure Solution:

-

The collected diffraction images are processed to integrate the intensities of the reflections.

-

The resulting data is used to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and can be used to study phase transitions as a function of temperature or pressure.

Methodology:

-

Sample Preparation: A polycrystalline sample of this compound is finely ground to a homogenous powder (typically <10 µm particle size) to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection:

-

The sample is analyzed using a powder diffractometer (e.g., a PANalytical Empyrean) with a monochromatic X-ray source (typically Cu-Kα).

-

The diffraction pattern is recorded over a specific 2θ range (e.g., 5° to 90°) with a defined step size and counting time.

-

For temperature-dependent studies, the diffractometer is equipped with a heating/cooling stage. Data is collected at various temperatures to observe phase transitions.

-

For pressure-dependent studies, the sample is loaded into a diamond anvil cell (DAC).

-

-

Data Analysis:

-

The positions and intensities of the diffraction peaks are used to identify the crystalline phase(s) by comparison with a database such as the Powder Diffraction File (PDF).

-

For detailed structural analysis, Rietveld refinement is performed on the powder diffraction pattern. This involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details.

-

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of light atoms, such as hydrogen in the ammonium ion, which is difficult with X-ray diffraction.

Methodology:

-

Sample Preparation: A deuterated sample of this compound (ND₄Br) is often used to reduce the high incoherent scattering from hydrogen. The powdered sample is loaded into a suitable container (e.g., a vanadium can).

-

Data Collection:

-

The experiment is performed at a neutron source facility (e.g., ISIS Neutron and Muon Source or the High Flux Isotope Reactor at ORNL).

-

A high-resolution powder diffractometer is used to collect the diffraction data.

-

For non-ambient studies, the sample is placed in a cryostat, furnace, or pressure cell to control the temperature and/or pressure.

-

-

Data Analysis:

-

The data is analyzed using the Rietveld method, similar to PXRD. The refinement of the neutron diffraction data provides precise information on the positions of all atoms, including deuterium, allowing for a detailed understanding of the orientation and dynamics of the ammonium ion in the crystal lattice.

-

The following workflow diagram illustrates the general process for crystal structure determination using diffraction methods.

physical properties of ammonium bromide solubility and density

An In-depth Technical Guide to the Physical Properties of Ammonium (B1175870) Bromide: Solubility and Density

Introduction

Ammonium bromide (NH₄Br) is an inorganic salt formed from the reaction of ammonia (B1221849) and hydrobromic acid.[1][2] It presents as a white, odorless, crystalline solid that is highly soluble in water.[1][3] Upon exposure to air, it can gradually develop a yellow hue due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[3][4] This compound is utilized in various applications, including photography, fireproofing of wood, lithography, and in pharmaceutical preparations as a sedative and expectorant.[5][6] A thorough understanding of its physical properties, particularly solubility and density, is crucial for its application in research, drug development, and industrial processes.

Physical Properties of this compound

This compound is a salt with a saline taste that sublimes upon heating.[4] It is a weak acid in aqueous solutions due to the slight hydrolysis of the ammonium ion.[4] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | NH₄Br[6] |

| Molecular Weight | 97.94 g/mol [1][6] |

| Appearance | White, odorless crystals or granules[1][5][] |

| Density | 2.429 g/cm³ at 25 °C[1][4][8][9] |

| Melting Point | 235 °C[2][5] (Decomposes)[1] |

| Boiling Point | 452 °C[2][4][5] (Sublimes)[1] |

| Crystal Structure | Isometric[4][5] |

| pH | 4.5-6.0[8] |

Solubility of this compound

The solubility of this compound varies significantly with the solvent and temperature. Its ionic nature dictates its high solubility in polar solvents like water.[10]

Solubility in Aqueous Solutions

This compound is highly soluble in water, and its solubility increases with a rise in temperature.[10] This is attributed to the hydration of ammonium (NH₄⁺) and bromide (Br⁻) ions by polar water molecules.[10]

| Temperature (°C) | Solubility ( g/100 mL of Water) |

| 0 | 60.6[1][10] |

| 10 | 66.6[11] |

| 15 | 71.5[11] |

| 20 | 74.2[11] |

| 25 | 78.3[1][12] |

| 30 | 81.8[11] |

| 40 | 89.7[11] |

| 50 | 97.6[11] |

| 60 | 104.9[11] |

| 80 | 119.3[11] |

| 100 | 125.8[10] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally lower than in water.[10]

| Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) |

| Methanol | 0 | 10.62[11] |

| 20 | 12.33[11] | |

| 40 | 14.07[11] | |

| Ethanol | 0 | 3.06[11] |

| 19 | 3.22[11] | |

| 20 | 3.36[11] | |

| 40 | 4.26[11] | |

| 78 | 10.5[11] | |

| Acetone | - | Soluble[8] |

| Diethyl Ether | 15 | 0.123[11] |

| Liquid Ammonia | -33.9 | 90.75[11] |

| 0 | 137.9[11] | |

| 25 | 237.9[11] | |

| 1-Propanol | 25 | 1.18[11] |

| Ethyl Acetate | - | Insoluble[11] |

Experimental Protocol: Determination of Solubility

The solubility of a solid in a liquid can be determined by preparing a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.[13][14]

Methodology

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a test tube or flask.[14][15] The mixture is then agitated at a constant, controlled temperature until equilibrium is reached, which can take several hours.[15]

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved through filtration or centrifugation.[16]

-

Quantification of Solute: A known mass or volume of the clear, saturated solution is taken. The amount of dissolved this compound is then determined. This can be done by evaporating the solvent and weighing the remaining solid residue.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved solute per a given amount of solvent (e.g., g/100 mL or g/100 g).[14]

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.[13]

Caption: Experimental workflow for determining the solubility of this compound.

Density of this compound

The density of this compound is consistently reported as 2.429 g/cm³ at 25 °C.[1][4][8][9] Density is an intrinsic physical property defined as the mass of a substance per unit volume.

Experimental Protocol: Determination of Density

The density of a solid like this compound can be determined by measuring its mass and volume.[17]

Methodology

-

Mass Measurement: The mass of a sample of this compound crystals is accurately measured using an analytical balance.[18]

-

Volume Measurement (Displacement Method):

-

A graduated cylinder is partially filled with a liquid in which this compound is insoluble (or has very low solubility, if a quick measurement is performed), and the initial volume (V₁) is recorded.[17]

-

The weighed this compound sample is carefully added to the graduated cylinder, ensuring it is fully submerged.[17][19]

-

The new volume (V₂) is recorded. The volume of the this compound sample is the difference between the final and initial volumes (V₂ - V₁).[17]

-

-

Calculation of Density: The density (ρ) is calculated using the formula: ρ = mass / volume[17]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Reactions,Characteristics,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. chemimpex.com [chemimpex.com]

- 8. This compound = 99.99 trace metals 12124-97-9 [sigmaaldrich.com]

- 9. This compound 99.999 trace metals 12124-97-9 [sigmaaldrich.com]

- 10. What is the solubility of this compound in different solvents? - Blog [rixingxincai.com]

- 11. This compound [chemister.ru]

- 12. This compound | BrH4N | CID 25514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 18. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 19. youtube.com [youtube.com]

Ammonium Bromide: An In-depth Technical Guide to its pKa and Acidic Properties in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidic properties of ammonium (B1175870) bromide (NH₄Br) in aqueous solutions, focusing on the pKa of the ammonium ion (NH₄⁺). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound.

Introduction

Ammonium bromide is a salt formed from the neutralization of a weak base, ammonia (B1221849) (NH₃), and a strong acid, hydrobromic acid (HBr). When dissolved in water, this compound fully dissociates into ammonium (NH₄⁺) and bromide (Br⁻) ions. The bromide ion is the conjugate base of a strong acid and, therefore, does not significantly react with water. However, the ammonium ion is the conjugate acid of a weak base and undergoes hydrolysis, donating a proton to water to form hydronium ions (H₃O⁺), which results in an acidic solution.[1][2] The extent of this acidic character is quantified by the acid dissociation constant (Ka) of the ammonium ion, or more conveniently, its pKa value.

Quantitative Data

The key quantitative parameter governing the acidity of this compound solutions is the pKa of the ammonium ion. This value, along with the calculated pH of a typical solution, is summarized in the table below.

| Parameter | Value | Temperature (°C) | Source |

| pKa of Ammonium Ion (NH₄⁺) | 9.25 | 25 | CRC Handbook of Chemistry and Physics [3] |

| Calculated pH of 0.1 M NH₄Br | 5.12 | 25 | Calculation based on pKa |

Note: The pH is calculated using the formula: pH = 0.5 * (pKa - log[C]), where [C] is the molar concentration of the ammonium ion.

Acidic Properties in Water

The acidic nature of an this compound solution is a direct consequence of the hydrolysis of the ammonium ion.[1] The equilibrium reaction is as follows:

NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)[4]

According to the Brønsted-Lowry acid-base theory, the ammonium ion acts as a proton donor (acid), and water acts as a proton acceptor (base).[2] The presence of hydronium ions (H₃O⁺) lowers the pH of the solution, making it acidic.[1] The equilibrium constant for this reaction is the acid dissociation constant (Ka), which is related to the pKa by the equation:

pKa = -log(Ka)

The pKa of the ammonium ion is also related to the pKb of its conjugate base, ammonia, by the ion product of water (Kw) at a given temperature. At 25°C, pKw = 14, and the relationship is:

pKa + pKb = 14[5]

Given the pKb of ammonia is approximately 4.75, the pKa of the ammonium ion is calculated to be about 9.25, which is consistent with the value from the CRC Handbook of Chemistry and Physics.[3][5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the pKa of a weak acid.[2][6] The following is a detailed protocol for determining the pKa of the ammonium ion from an this compound solution.

4.1. Materials and Equipment

-

Reagents:

-

This compound (NH₄Br), analytical grade

-

Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10)

-

Deionized water, carbonate-free

-

-

Equipment:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

-

4.2. Procedure

-

Preparation of the this compound Solution:

-

Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.1 M).

-

Dissolve the this compound in a known volume of deionized water containing a constant concentration of KCl to maintain a constant ionic strength.[7]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions. Ensure a stable reading is achieved for each buffer.[7]

-

-

Titration Setup:

-

Place a known volume (e.g., 100 mL) of the this compound solution into the beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Begin gentle stirring to ensure homogeneity without creating a vortex.

-

Fill the burette with the standardized sodium hydroxide solution and record the initial volume.

-

-

Titration Process:

-

Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.[8]

-

As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.

-

Continue the titration well past the equivalence point until the pH of the solution becomes strongly basic and stabilizes.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the maximum value.

-

The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

-

The pKa of the ammonium ion is equal to the pH of the solution at the half-equivalence point.[6]

-

Visualizations

The following diagrams illustrate the key chemical processes and the experimental workflow.

Caption: Dissociation of this compound and Hydrolysis of the Ammonium Ion in Water.

Caption: Workflow for the Potentiometric Titration of this compound to Determine pKa.

References

- 1. gauthmath.com [gauthmath.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. brainly.com [brainly.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

The Hygroscopic Nature of Ammonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

[December 17, 2025] – The inherent hygroscopicity of ammonium (B1175870) bromide (NH₄Br), its propensity to absorb moisture from the atmosphere, presents a critical consideration in pharmaceutical development and manufacturing. This technical guide provides a comprehensive overview of the hygroscopic characteristics of ammonium bromide, its implications for drug formulation and stability, and detailed experimental protocols for its assessment.

Understanding the Hygroscopic Nature of this compound

This compound is a white, crystalline salt that is freely soluble in water.[1] Its hygroscopic nature means it readily absorbs atmospheric moisture, a property that can significantly impact its physical and chemical stability.[2][3] Upon exposure to air, it can gradually take on a yellow color due to the oxidation of bromide ions to bromine.[1] The British Pharmacopoeia describes this compound as a white or almost white, crystalline powder or colorless crystals that are hygroscopic.[1]

The hygroscopicity of a substance is formally classified by pharmacopoeias such as the European Pharmacopoeia. This classification is based on the percentage increase in mass after storage at a defined temperature and relative humidity (RH) for 24 hours.[4][5]

Table 1: European Pharmacopoeia Hygroscopicity Classification [4][5]

| Classification | Mass Increase (at 25°C and 80% RH for 24 hours) |

| Non-hygroscopic | ≤ 0.12% w/w |

| Slightly hygroscopic | > 0.12% and < 2% w/w |

| Hygroscopic | ≥ 2% and < 15% w/w |

| Very hygroscopic | ≥ 15% w/w |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Implications of Hygroscopicity in Drug Development

The hygroscopic nature of this compound has several significant implications for the development, manufacturing, and storage of pharmaceutical products.[6][7]

Physical Stability

-

Caking and Clumping: Moisture absorption can lead to the formation of liquid bridges between particles, causing them to agglomerate. This results in caking and clumping of the powder, which can impede powder flow during manufacturing processes like blending and tableting.[3][7]

-

Deliquescence: At a specific relative humidity, known as the Critical Relative Humidity (CRH), a hygroscopic salt will absorb enough moisture to dissolve and form a saturated solution.[8] This phenomenon, known as deliquescence, can lead to a complete loss of the solid form.[2]

-

Impact on Tablet Properties: Changes in the moisture content of a formulation containing this compound can affect the mechanical properties of tablets, such as hardness and friability. The presence of moisture can also influence the disintegration and dissolution rates of the final dosage form.[9][10]

Chemical Stability

-

Degradation Pathways: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis, for both the active pharmaceutical ingredient (API) and any excipients in the formulation.[11]

-

Interaction with Excipients: Moisture can mediate interactions between this compound and other excipients in the formulation, potentially leading to the formation of degradation products or altering the performance of the dosage form.

Manufacturing and Handling

-

Controlled Environments: The handling and processing of this compound require controlled environmental conditions, specifically low relative humidity, to prevent moisture uptake.[3][6]

-

Packaging and Storage: Appropriate packaging with a high moisture barrier is crucial for protecting formulations containing this compound from the detrimental effects of humidity during storage and distribution.[12][13] Storage in tightly sealed containers at room temperature, away from moisture and direct sunlight, is recommended.[14]

Below is a logical diagram illustrating the cascading effects of moisture on a drug product containing a hygroscopic substance like this compound.

References

- 1. This compound - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 2. employees.delta.edu [employees.delta.edu]

- 3. How should this compound be stored? - Blog [rixingxincai.com]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. pharmainfo.in [pharmainfo.in]

- 7. jocpr.com [jocpr.com]

- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 9. Impact of Tablet Shape on Drug Dissolution Rate Through Immediate Released Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound, CAS No 12124-97-9 Manufacturer, Supplier, Exporter [modychemi.com]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) bromide (NH₄Br) into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr). The information presented is curated for researchers, scientists, and professionals in drug development who may utilize this compound or its decomposition products in their work. This guide covers the thermodynamic and kinetic aspects of the decomposition, detailed experimental protocols for its analysis, and visualizations of the reaction pathway and experimental workflow.

Introduction

Ammonium bromide is an inorganic salt that finds applications in various fields, including pharmaceuticals, flame retardants, and photography.[1] Its thermal stability is a critical parameter in these applications. Upon heating, this compound undergoes a reversible decomposition into gaseous ammonia and hydrogen bromide.[2][3] Understanding the thermodynamics and kinetics of this process is essential for controlling reaction conditions and ensuring safety and efficacy in its applications.

Thermodynamics of Decomposition

The thermal decomposition of this compound is an endothermic process, as indicated by the positive standard enthalpy of reaction.[4][5] The reaction is represented by the following equilibrium:

NH₄Br(s) ⇌ NH₃(g) + HBr(g)

The thermodynamic parameters for this reaction under standard conditions (298.15 K and 1 atm) are well-established and summarized in Table 1.

Table 1: Standard Thermodynamic Data for the Decomposition of this compound [5]

| Parameter | Symbol | Value | Units |

| Standard Enthalpy of Reaction | ΔrH° | 188.32 | kJ/mol |

| Standard Gibbs Free Energy of Reaction | ΔrG° | 105.3 | kJ/mol |

| Standard Entropy of Reaction | ΔrS° | 278 | J/K·mol |

The positive ΔrH° confirms the endothermic nature of the decomposition, requiring an input of energy to proceed. The positive ΔrG° indicates that the reaction is not spontaneous under standard conditions. The large positive ΔrS° is expected, as a solid decomposes into two gaseous products, leading to a significant increase in disorder.

Temperature-dependent thermodynamic data, such as heat capacity, are available from sources like the NIST-JANAF Thermochemical Tables and are crucial for calculations at elevated temperatures.[6][7]

Decomposition Temperature and Kinetics

The decomposition of this compound occurs over a range of temperatures and is influenced by factors such as the presence of moisture and the heating rate.

Decomposition Temperature

-

The onset of decomposition has been reported to begin at approximately 235°C, particularly in the presence of moisture.[1]

-

The melting point of this compound is also cited as 235°C, with a subsequent boiling or decomposition point at 452°C.[3][8]

-

One source indicates a degree of dissociation of 38.7% at 320°C, providing a quantitative measure of decomposition at a specific temperature.[3]

Reaction Kinetics

While extensive recent literature detailing the specific activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of pure this compound is scarce, the kinetic parameters can be determined experimentally using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Studies on similar ammonium salts, like ammonium nitrate (B79036) and ammonium perchlorate (B79767), provide a framework for the kinetic analysis of this compound decomposition, often employing isoconversional methods.[9][10][11][12][13][14]

Experimental Protocols

To investigate the thermal decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is ideal for studying decomposition reactions that involve the release of gaseous products.

Objective: To determine the decomposition temperature range and to acquire data for kinetic analysis.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Parameters (Recommended):

| Parameter | Value | Rationale |

| Sample Mass | 5-10 mg | A small sample size minimizes thermal gradients within the sample. |

| Crucible | Alumina or Platinum | These materials are inert at the decomposition temperature of NH₄Br. |

| Heating Rate (β) | 5, 10, 15, 20 °C/min | Multiple heating rates are necessary for isoconversional kinetic analysis. |

| Temperature Range | 25°C to 500°C | This range will encompass the entire decomposition process. |

| Purge Gas | Nitrogen or Argon | An inert atmosphere prevents oxidation of the sample or its products. |

| Flow Rate | 20-50 mL/min | Ensures efficient removal of the gaseous decomposition products from the sample area. |

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of finely ground this compound powder into the tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the inert gas for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from 25°C to 500°C at the desired heating rate.

-

Record the mass loss as a function of temperature.

-

Repeat the experiment for each of the specified heating rates.

Data Analysis:

The resulting TGA curves (mass vs. temperature) will show a significant mass loss corresponding to the decomposition of NH₄Br. The data from multiple heating rates can be used to determine the activation energy (Ea) and other kinetic parameters using model-free isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and chemical reactions.

Objective: To determine the enthalpy of decomposition and to observe any phase transitions prior to decomposition.

Instrumentation: A differential scanning calorimeter.

Experimental Parameters (Recommended):

| Parameter | Value | Rationale |

| Sample Mass | 2-5 mg | A smaller sample size is generally used in DSC to ensure good thermal contact. |

| Crucible | Hermetically sealed aluminum pans | Sealing the pan prevents the loss of volatile products before the reaction is complete, allowing for accurate enthalpy measurements. A pinhole in the lid may be used to allow for the controlled release of gaseous products. |

| Heating Rate | 10 °C/min | A single heating rate is typically sufficient for enthalpic analysis. |

| Temperature Range | 25°C to 500°C | To cover the melting and decomposition events. |

| Purge Gas | Nitrogen or Argon | To maintain an inert atmosphere. |

| Flow Rate | 20-50 mL/min | To ensure a stable thermal environment. |

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from 25°C to 500°C at a constant heating rate.

-

Record the heat flow as a function of temperature.

Data Analysis:

The DSC thermogram will show endothermic peaks corresponding to melting and decomposition. The area under the decomposition peak can be integrated to determine the enthalpy of the reaction.

Visualizations

Reaction Pathway

The following diagram illustrates the single-step decomposition of solid this compound into its gaseous products.

Caption: Thermal Decomposition Pathway of this compound.

Experimental Workflow for Kinetic Analysis

The logical flow for determining the decomposition kinetics of this compound using TGA is depicted below.

Caption: TGA Workflow for Kinetic Analysis of NH₄Br Decomposition.

Conclusion

The thermal decomposition of this compound to ammonia and hydrogen bromide is a well-characterized endothermic process. While specific kinetic parameters require experimental determination, the thermodynamic data is readily available. The experimental protocols outlined in this guide, based on established thermal analysis techniques, provide a robust framework for researchers to investigate the decomposition kinetics and thermal stability of this compound in detail. This knowledge is fundamental for the safe and effective use of this compound in various scientific and industrial applications.

References

- 1. solechem.eu [solechem.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Reactions,Characteristics,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 4. Melting Curves and Phase Transitions of the Ammonium Halides to 40 kbar [ouci.dntb.gov.ua]

- 5. you-iggy.com [you-iggy.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical kinetic investigation of the thermal decomposition of energetic materials: ammonia borane, ammonium perchlorate & hmx-tagzt - Blacklight [etda.libraries.psu.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. jes.or.jp [jes.or.jp]

- 13. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 14. sci.utah.edu [sci.utah.edu]

ammonium bromide CAS number and molecular weight

An In-depth Technical Guide to Ammonium (B1175870) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium bromide (NH₄Br), a versatile inorganic compound with significant applications across various scientific disciplines, including pharmaceutical development, chemical synthesis, and analytical chemistry. This document details its chemical and physical properties, outlines key experimental protocols, and illustrates relevant chemical processes.

Core Properties of this compound

This compound is the ammonium salt of hydrobromic acid. It presents as a white, odorless crystalline solid that is highly soluble in water.[1][2] Upon exposure to air, it can gradually develop a yellow hue due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[2]

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 12124-97-9 | [3] |

| Molecular Weight | 97.94 g/mol | [1][3] |

| Chemical Formula | NH₄Br | [1][3] |

| Appearance | White, odorless crystals or granules.[4] | |

| Density | 2.429 g/cm³ | [1][3] |

| Melting Point | Sublimes at 396 °C and decomposes at 542 °C.[1] | |

| Boiling Point | 452 °C | [5] |

| Solubility in Water | Highly soluble.[1][2] |

Applications in Research and Development

This compound's utility in scientific and industrial settings is broad, owing to its chemical reactivity and stability.

Pharmaceutical Applications

Historically, this compound was utilized for its sedative and anticonvulsant properties, attributed to the depressant effect of the bromide ion on the central nervous system.[6] While it has been largely supplanted by more targeted therapeutics, it remains relevant in modern pharmaceutical manufacturing. It can serve as a crucial intermediate in the synthesis of certain Active Pharmaceutical Ingredients (APIs) and other bromine-containing compounds.[6] Its ability to act as a stabilizer and enhance the solubility of active ingredients makes it a valuable component in some drug formulations.[3]

Chemical Synthesis

In organic synthesis, this compound is a common reagent for introducing bromide ions into molecules.[4] It is employed in various reactions, including the bromination of ketones and aromatic compounds, often under mild and environmentally friendly conditions.[1] It also serves as a catalyst in numerous chemical processes, contributing to improved reaction efficiency.[3]

Analytical Chemistry

In the analytical laboratory, this compound is used as a reagent in titrations and for the preparation of standard solutions for qualitative and quantitative analysis.[4][7] It is also utilized as a standard for instrument calibration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory preparation involves the direct reaction of ammonia (B1221849) with hydrobromic acid.[1]

Protocol 1: Synthesis via Neutralization

-

Reaction Setup: In a well-ventilated fume hood, place a dilute solution of hydrobromic acid in a reaction vessel equipped with a stirrer.

-

Ammonia Addition: Slowly bubble ammonia gas through the hydrobromic acid solution or add aqueous ammonia dropwise.[1] The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

-

pH Control: Continuously monitor the pH of the solution. The addition of ammonia is continued until the solution reaches a neutral pH, indicating the complete neutralization of the acid.

-

Crystallization: Concentrate the resulting this compound solution by gentle heating to induce crystallization.

-

Isolation and Drying: Collect the this compound crystals by filtration, wash with a small amount of cold distilled water, and dry in an oven or desiccator.

A patented industrial method involves the synthesis from ammonia water and elemental bromine.[8]

Protocol 2: Industrial Synthesis

-

Preparation of Ammonia Water: Prepare an ammonia water solution with a controlled pH of 10-12.[8]

-

Synthesis Reaction: Slowly add elemental bromine to the ammonia water solution with constant stirring. Introduce additional ammonia gas to maintain a pH of 7-8. The reaction temperature is controlled between 60-80 °C.[8]

-

Purification: If bromate (B103136) and free bromine are present, the pH is raised to 9 with ammonia gas to remove the bromate, followed by pH adjustment back to 7-8 with elemental bromine.[8]

-

Product Isolation: The resulting clear solution of this compound can then be processed to obtain the solid product.

Analytical Procedures

Accurate determination of the purity of this compound is crucial for its application in research and pharmaceutical manufacturing.

Protocol 3: Assay by Argentometric Titration

This method determines the bromide content by titration with a standardized silver nitrate (B79036) solution.

-

Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in 50 mL of distilled water.[9]

-

Acidification: Add 10 mL of a 10% nitric acid solution.[9]

-

Titration: Add a known excess of 0.1 N silver nitrate volumetric solution (e.g., 50.0 mL) to precipitate silver bromide.[9]

-

Back-Titration: Titrate the excess silver nitrate with a standardized 0.1 N ammonium thiocyanate (B1210189) solution, using ferric sulfate (B86663) solution as an indicator.[9] The endpoint is the formation of a reddish-brown color.

-

Calculation: The amount of silver nitrate consumed in the reaction with bromide is determined by subtracting the amount that reacted with the ammonium thiocyanate from the total amount added. This allows for the calculation of the percentage of this compound in the sample.[9]

Protocol 4: Qualitative Test for Iodide Impurity

This procedure is used to detect the presence of iodide, a common impurity.

-

Sample Preparation: Dissolve 5.0 g of the this compound sample in 20 mL of water.[9]

-

Reagent Addition: Add 1 mL of chloroform (B151607), 0.15 mL of a 10% ferric chloride solution, and 0.25 mL of a 10% sulfuric acid solution.[9]

-

Extraction: Shake the mixture vigorously for one minute.[9]

-

Observation: A positive test for iodide is indicated by the appearance of a violet tint in the chloroform layer. The absence of this color indicates that the iodide impurity is below the detection limit (approximately 0.005%).[9]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses and gloves. It is important to avoid inhalation of dust and to work in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. allanchem.com [allanchem.com]

- 5. This compound: Reactions,Characteristics,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. APC Pure | Product | this compound 99.5% [apcpure.com]

- 8. CN103395802A - Preparation method of this compound guaranteed reagent - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

The Sedative and Anticonvulsant Properties of Ammonium Bromide: A Historical and Technical Review for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Medical Applications of Ammonium (B1175870) Bromide

Introduction

In the annals of pharmacological history, few compounds have had as significant and widespread an impact as the bromides. Among them, ammonium bromide (NH₄Br) held a prominent place in the physician's armamentarium throughout the late 19th and early 20th centuries.[1][2] Primarily valued for its sedative and anticonvulsant properties, it was a mainstay in the treatment of a wide array of neurological and psychiatric conditions, ranging from epilepsy and insomnia to hysteria and neuralgia.[3][4] This technical guide provides a comprehensive overview of the historical uses of this compound in medicine, detailing its posology, toxicological profile, and the experimental and clinical methodologies of the era. It further explores the compound's mechanism of action, historical preparation, and the quality control standards of the time, offering valuable insights for today's drug development professionals.

Historical Therapeutic Applications

This compound, often used interchangeably or in combination with potassium and sodium bromide, was introduced into medicine following the discovery of the sedative effects of bromide in the mid-19th century.[3][4] Its primary applications were centered on depressing the central nervous system to induce calmness and reduce neuronal excitability.[2]

Sedative and Hypnotic: As a "nerve sedative," this compound was frequently prescribed for conditions characterized by nervous excitement, anxiety, and insomnia.[3] It was considered a reliable, albeit slow-acting, hypnotic.

Anticonvulsant: The bromides were the first truly effective class of drugs for the treatment of epilepsy, a discovery made by Sir Charles Locock in 1857.[1][5] this compound was used to reduce the frequency and severity of seizures, a therapeutic application that continued until the advent of more effective and less toxic drugs like phenobarbital (B1680315) in the early 20th century.[1]

Other Uses: Historical medical texts also cite the use of this compound for a variety of other conditions, including "hysterical" epilepsy, neuralgia, and as a component in cough syrups for its calming effect.[1][3]

Quantitative Data: Dosage and Toxicity

The administration of this compound required careful consideration of dosage to balance therapeutic effects with the significant risk of toxicity. The following tables summarize the available quantitative data from historical sources.

| Indication | Typical Adult Dosage | Frequency | Formulation | Historical Source Reference |

| Sedation | 1-2 grams | Three times a day | Dissolved in water | [3] |

| Hypnotic (for sleep) | 4 grams | At bedtime | Dissolved in water | [3] |

| Epilepsy | 1-6 grams | Daily in divided doses | Elixir or dissolved in water | [6] |

| Hysteria, Headache, Neuralgia | 1-2 "Tabloids" (likely 5-10 grains each) | Three times a day | Tablets dissolved in water | [3] |

| Triple Bromide Elixir (for Epilepsy) | Varies, often started low and titrated | Once daily | Elixir containing ammonium, potassium, and sodium bromide | [7] |

Note: Dosages varied considerably based on the physician's judgment and the patient's condition. A "grain" is approximately 64.8 milligrams.

The chronic use of bromides inevitably led to a state of intoxication known as "bromism," a serious and common condition during the era of bromide therapy.

| Parameter | Value | Description | Historical Source Reference |

| Therapeutic Blood Concentration | Close to toxic levels | The narrow therapeutic window was a major challenge. | [6] |

| Minimum Intoxication Level (Blood) | ~1 g/L (12.5 mmol/L) | Toxic symptoms could appear at lower concentrations in some individuals. | [6] |

| Toxic Blood Concentration | 2 g/L | Most patients exhibited toxic symptoms at this level. | [6] |

| Severe Toxicity (Blood) | 3 g/L | Associated with serious neurological symptoms. | [6] |

| Daily Dose Leading to Bromism | 0.5 - 1 gram | Chronic consumption at this level could lead to bromism. | [8] |

| Historical Therapeutic Dose | 3 - 5 grams per day | This high therapeutic dose explains the prevalence of bromism. | [8] |

| Half-life of Bromide Ion | 9 - 12 days | The long half-life contributed to its accumulation and toxicity. | [8] |

Experimental and Clinical Protocols of the Era

The "experimental protocols" of the late 19th and early 20th centuries were rudimentary by modern standards and relied heavily on clinical observation and patient reporting rather than standardized, quantitative measures.

Preparation and Administration of this compound